2-bromoethyl-N-(2-ethoxyphenyl)carbamate

Description

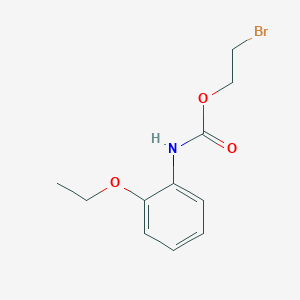

2-Bromoethyl-N-(2-ethoxyphenyl)carbamate is a carbamate derivative characterized by a bromoethyl group (-CH₂CH₂Br) and a 2-ethoxyphenyl substituent. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and carcinogenic properties, which are heavily influenced by their substituents .

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-bromoethyl N-(2-ethoxyphenyl)carbamate |

InChI |

InChI=1S/C11H14BrNO3/c1-2-15-10-6-4-3-5-9(10)13-11(14)16-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

CTFUIDHRICZGLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 2-bromoethyl-N-(2-ethoxyphenyl)carbamate with its analogs:

Key Observations :

- Bromine vs.

- Ethoxy vs. Halogen Substituents : The 2-ethoxyphenyl group may improve lipid solubility relative to halogenated phenyl groups (e.g., 4-bromophenyl), affecting membrane permeability .

Carcinogenicity and Mutagenicity

- Ethyl Carbamate (Urethane): Known for inducing hepatic carcinomas and lung adenomas in rodents, with carcinogenic potency influenced by metabolic activation .

- Vinyl Carbamate: 10–100× more carcinogenic than ethyl carbamate due to its ability to form DNA-reactive epoxides .

- However, ethoxy groups might reduce metabolic activation compared to ethyl carbamate .

Acetylcholinesterase Interaction

Carbamate insecticides (e.g., phenyl-N-methylcarbamates) inhibit acetylcholinesterase (AChE) through carbamylation. Substituents dictate affinity and detoxication rates :

- Phenyl vs.

Metabolic Pathways

- Ethyl Carbamate : Metabolized via cytochrome P450 to vinyl carbamate epoxide, a mutagenic intermediate .

- Bromoethyl Analogs : Bromine’s electronegativity may slow hydrolysis compared to chloroethyl derivatives, prolonging biological half-life. Ethoxy groups could redirect metabolism toward O-dealkylation rather than epoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.